N-[4-(tert-butylsulfamoyl)phenyl]-2-ethoxyacetamide
Description
N-[4-(tert-butylsulfamoyl)phenyl]-2-ethoxyacetamide is a chemical compound with the molecular formula C14H22N2O4S. It features a sulfonamide group linked to a phenyl ring and an acetamide moiety, creating a versatile molecule with diverse applications in medicinal and industrial chemistry .
Properties
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]-2-ethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-5-20-10-13(17)15-11-6-8-12(9-7-11)21(18,19)16-14(2,3)4/h6-9,16H,5,10H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPTXPLNMXRIPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-2-ethoxyacetamide typically involves the reaction of 4-(tert-butylsulfamoyl)aniline with ethyl 2-bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of the aniline attacks the electrophilic carbon of the bromoacetate, forming the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(tert-butylsulfamoyl)phenyl]-2-ethoxyacetamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(tert-butylsulfamoyl)phenyl]-2-ethoxyacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and medicinal chemistry.
Biology: Investigated for its potential antimicrobial properties due to the presence of the sulfonamide group.
Medicine: Explored for its potential as an antimicrobial agent and in the development of new antibiotics.
Industry: Utilized in the synthesis of specialty polymers and resins.
Mechanism of Action
The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-2-ethoxyacetamide involves its interaction with biological targets, primarily through the sulfonamide group. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the folate synthesis pathway in bacteria. This inhibition disrupts bacterial growth and replication, making it an effective antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
N-(4-(tert-butylamino)phenyl)acetamide: Similar structure with an amine group instead of a sulfonamide group.
N-[4-(tert-butylsulfamoyl)phenyl]-2-ethylhexanamide: Similar structure with an ethylhexanamide group instead of an ethoxyacetamide group.
Uniqueness
N-[4-(tert-butylsulfamoyl)phenyl]-2-ethoxyacetamide is unique due to the presence of both the sulfonamide and ethoxyacetamide groups, which provide a combination of steric bulk and functional versatility. This makes it a valuable compound for various chemical and biological applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
